N-Methyl-4-nitroaniline
Overview
Description
N-Methyl-4-nitroaniline is an aromatic amine with the chemical formula C₇H₈N₂O₂. It is a yellow crystalline solid that is used in various industrial applications. This compound is known for its role as an intermediate in the synthesis of dyes, antioxidants, pharmaceuticals, and gasoline additives. Additionally, it is used as a corrosion inhibitor and in the production of insensitive explosives .
Mechanism of Action
Target of Action
N-Methyl-4-nitroaniline (MNA) primarily targets nitrocellulose (NC) , a highly flammable polymer used in various military and civilian applications . MNA acts as a stabilizer, enhancing the service life of double-base and minimum smoke propellants .
Mode of Action
MNA interacts with its target, nitrocellulose, through a process known as isothermal decomposition . The initial step involves an N-demethylation reaction , transforming this compound into 4-nitroaniline (4-NA) and formaldehyde . This interaction significantly increases the thermal decomposition activation energy of nitrocellulose, indicating that the thermal stability of NC is increased with the addition of the stabilizer MNA .
Biochemical Pathways
Following the initial N-demethylation, 4-NA undergoes a monooxygenation to form 4-aminophenol (4-AP), followed by oxidative deamination to produce 1, 2, 4-benzenetriol (BT) . These transformations are part of the MNA degradation pathway, which is facilitated by enzymes present in the system .
Result of Action
The result of MNA’s action is an increase in the thermal stability of nitrocellulose, effectively extending its storage life . For instance, if the decomposition extent reaches 0.1% as the end of life criterion, 3 wt% stabilizer MNA addition significantly extends the storage life of NC from 10.57 to 24.9 years at ambient temperature (298.15 K) with the life extension rate reaching 135.6% .
Action Environment
The action of MNA is influenced by environmental factors such as temperature and the presence of other compounds. For example, the isothermal decomposition dynamics research method used to investigate MNA’s influence on nitrocellulose’s thermal stability was conducted at a specific temperature . Additionally, the solubility of MNA in various solvents can affect its distribution and efficacy .
Biochemical Analysis
Biochemical Properties
N-Methyl-4-nitroaniline possesses a nitro group (–NO2) in its structure, making it reactive and prone to reduction reactions that yield amino derivatives . This reactivity makes it a valuable precursor for the synthesis of diverse compounds .
Molecular Mechanism
Its reactivity suggests that it could potentially interact with various biomolecules, possibly through binding interactions, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Methyl-4-nitroaniline can be synthesized through several methods. One common approach involves the methylation of 4-nitroaniline. This process typically uses methyl iodide or dimethyl sulfate as the methylating agents in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation .
Industrial Production Methods: In industrial settings, the production of this compound often involves the nitration of N-methylaniline. This process uses a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group into the aromatic ring. The reaction is highly exothermic and requires careful temperature control to prevent runaway reactions .
Chemical Reactions Analysis
Types of Reactions: N-Methyl-4-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Electrophilic Aromatic Substitution: The compound can participate in reactions such as nitration, sulfonation, and halogenation due to the electron-withdrawing nature of the nitro group.
Common Reagents and Conditions:
Reduction: Iron powder and hydrochloric acid, or hydrogen gas with a palladium catalyst.
Nitration: Concentrated nitric acid and sulfuric acid.
Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Reduction: N-Methyl-4-phenylenediamine.
Nitration: Dinitro derivatives.
Halogenation: Halogenated this compound.
Scientific Research Applications
N-Methyl-4-nitroaniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the production of dyes and pigments.
Biology: The compound is studied for its potential use in biological assays and as a model compound for studying nitroaromatic reduction.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including certain antibiotics and anti-inflammatory drugs.
Industry: this compound is used as an additive in the production of polymers to enhance thermal and UV stability.
Comparison with Similar Compounds
N-Methyl-4-nitroaniline can be compared with other similar compounds such as:
4-Nitroaniline: Lacks the methyl group on the amine, making it less reactive in certain methylation reactions.
N,N-Dimethylaniline: Contains two methyl groups on the amine, which affects its reactivity and solubility.
4-Methylaniline: Has a methyl group on the aromatic ring instead of the amine, leading to different reactivity patterns
Uniqueness: this compound is unique due to its combination of a nitro group and a methylated amine group, which imparts distinct reactivity and solubility properties. This makes it a versatile intermediate in various chemical syntheses and industrial applications .
Properties
IUPAC Name |
N-methyl-4-nitroaniline | |
---|---|---|
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InChI |
InChI=1S/C7H8N2O2/c1-8-6-2-4-7(5-3-6)9(10)11/h2-5,8H,1H3 | |
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InChI Key |
XIFJZJPMHNUGRA-UHFFFAOYSA-N | |
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Canonical SMILES |
CNC1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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Molecular Formula |
C7H8N2O2 | |
Record name | N-METHYL-4-NITROANILINE | |
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DSSTOX Substance ID |
DTXSID7025635 | |
Record name | N-Methyl-4-nitroaniline | |
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Molecular Weight |
152.15 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
N-methyl-4-nitroaniline appears as brownish-yellow prisms with violet reflex (from ethanol) or yellow powder. (NTP, 1992), Brownish-yellow or yellow solid; [CAMEO] Yellow crystalline powder; [Alfa Aesar MSDS] | |
Record name | N-METHYL-4-NITROANILINE | |
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Boiling Point |
Decomposes (NTP, 1992) | |
Record name | N-METHYL-4-NITROANILINE | |
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Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992) | |
Record name | N-METHYL-4-NITROANILINE | |
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Density |
1.201 at 311 °F (NTP, 1992) - Denser than water; will sink | |
Record name | N-METHYL-4-NITROANILINE | |
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Vapor Pressure |
0.00764 [mmHg] | |
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CAS No. |
100-15-2 | |
Record name | N-METHYL-4-NITROANILINE | |
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Record name | Benzenamine, N-methyl-4-nitro- | |
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Melting Point |
306 °F (NTP, 1992) | |
Record name | N-METHYL-4-NITROANILINE | |
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